Glutamate Toxicity Protection: Phenazostatin A Exhibits >5-Fold Higher Potency than Benzastatin E
Phenazostatin A inhibits glutamate-induced toxicity in N18-RE-105 neuronal cells with an EC50 of 0.34 µM (0.34 µg/mL). In contrast, the benzastatin class of indoline alkaloids, which are also microbial neuronal protectants, exhibit significantly higher EC50 values in the same assay: Benzastatin E EC50 = 1.7 µM, Benzastatin F EC50 = 3.6 µM, and Benzastatin G EC50 = 12.2 µM [1][2]. The 5‑fold difference between Phenazostatin A and Benzastatin E represents a quantifiable potency advantage relevant for dose-response study design.
| Evidence Dimension | Inhibition of glutamate-induced toxicity |
|---|---|
| Target Compound Data | EC50 = 0.34 µM (0.34 µg/mL) |
| Comparator Or Baseline | Benzastatin E (EC50 = 1.7 µM), Benzastatin F (EC50 = 3.6 µM), Benzastatin G (EC50 = 12.2 µM) |
| Quantified Difference | 5‑fold lower EC50 for Phenazostatin A vs. Benzastatin E; 10‑fold vs. Benzastatin F; 36‑fold vs. Benzastatin G |
| Conditions | N18-RE-105 neuronal hybridoma cell line, glutamate exposure model |
Why This Matters
A 5‑fold potency advantage reduces the compound amount required for effective neuroprotection in vitro, directly lowering per-experiment procurement costs and minimizing potential off-target effects from higher dosing.
- [1] Kim, W. G., Ryoo, I. J., Kim, J. P., Koshino, H., Seto, H., & Yoo, I. D. (1997). New diphenazines with neuronal cell protecting activity, phenazostatins A and B, produced by Streptomyces sp. The Journal of Antibiotics, 50(9), 715–721. View Source
- [2] Kim, W. G., Kim, J. P., Koshino, H., Shin-Ya, K., Seto, H., & Yoo, I. D. (1997). Benzastatins E, F, and G: New indoline alkaloids with neuronal cell protecting activity from Streptomyces nitrosporeus. Tetrahedron, 53(12), 4309–4316. View Source
